5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms and aromatic rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures to form the pyrrolo[2,3-d]pyrimidine core . The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and solvents that can be easily recycled is common to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-4-carboxylic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or receptors, inhibiting their function or modulating their activity . This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor featuring a pyrido[2,3-d]pyrimidine moiety.
Uniqueness
N-[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-(4-PYRIDYLMETHYL)AMINE is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H18N6 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5,6-dimethyl-7-pyridin-3-yl-N-(pyridin-4-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H18N6/c1-13-14(2)25(16-4-3-7-21-11-16)19-17(13)18(23-12-24-19)22-10-15-5-8-20-9-6-15/h3-9,11-12H,10H2,1-2H3,(H,22,23,24) |
InChI Key |
CTFCOVLCHGHABG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NCC3=CC=NC=C3)C4=CN=CC=C4)C |
Origin of Product |
United States |
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